molecular formula C13H16N2O3S B4675932 N-butoxy-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide

N-butoxy-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide

Cat. No. B4675932
M. Wt: 280.34 g/mol
InChI Key: PBWGINRAXSMRHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butoxy-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of N-butoxy-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide is not fully understood. However, it has been suggested that it exerts its anticancer activity by inducing apoptosis in cancer cells. Apoptosis is a programmed cell death process that is essential for maintaining tissue homeostasis. The compound has also been reported to inhibit the growth of cancer cells by disrupting the cell cycle and interfering with DNA replication.
Biochemical and Physiological Effects:
N-butoxy-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide has been shown to have several biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes such as tyrosine kinase and topoisomerase, which are essential for cancer cell growth and proliferation. Additionally, it has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-butoxy-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide in laboratory experiments is its potent anticancer activity. This makes it an ideal candidate for testing its efficacy against different types of cancer cells. However, one of the limitations of using this compound is its potential toxicity. It is essential to use appropriate safety measures when handling this compound to avoid any adverse effects.

Future Directions

There are several future directions for the research on N-butoxy-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide. One of the most significant areas of research is the development of more efficient and cost-effective synthesis methods. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields such as agriculture and environmental science. Finally, more research is needed to explore the potential use of this compound in combination with other anticancer agents to enhance its efficacy and reduce toxicity.
Conclusion:
In conclusion, N-butoxy-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide is a chemical compound that has shown significant potential in various fields of scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of this compound and its role in the development of new therapeutic agents.

Scientific Research Applications

N-butoxy-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been shown to exhibit potent anticancer activity against a variety of cancer cell lines. Additionally, it has been reported to possess anti-inflammatory, antimicrobial, and antifungal properties.

properties

IUPAC Name

N-butoxy-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-2-3-8-18-14-12(16)9-15-10-6-4-5-7-11(10)19-13(15)17/h4-7H,2-3,8-9H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWGINRAXSMRHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCONC(=O)CN1C2=CC=CC=C2SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Butoxy-2-(2-oxo-benzothiazol-3-YL)-acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-butoxy-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-butoxy-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-butoxy-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-butoxy-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-butoxy-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-butoxy-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.